molecular formula C14H11ClN2O2S B578510 2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227267-24-4

2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B578510
CAS No.: 1227267-24-4
M. Wt: 306.764
InChI Key: SGMDHZKGUDGYMY-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a phenylsulfonyl group attached to an azaindole core, which is further substituted with a chlorine atom and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound .

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azaindole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions.

    Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins and enzymes, modulating their activity. The chlorine and methyl substituents on the azaindole core can influence the compound’s binding affinity and selectivity .

The compound’s effects are mediated through various pathways, including inhibition of enzyme activity and disruption of protein-protein interactions. These mechanisms can be exploited for therapeutic purposes, such as the development of enzyme inhibitors and modulators of protein function .

Comparison with Similar Compounds

2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties

Biological Activity

2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

  • Molecular Formula : C14H11ClN2O2S
  • Molecular Weight : 306.77 g/mol
  • CAS Number : 1227269-24-0

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrole ring and subsequent chlorination and sulfonylation steps. The synthetic pathway often utilizes starting materials such as phenylsulfonyl chloride and appropriate pyrrole derivatives.

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor activity. It has been evaluated against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).

  • IC50 Values :
    • A549: 0.82 ± 0.08 μM
    • HepG2: 1.00 ± 0.11 μM
    • MCF-7: 0.93 ± 0.28 μM
    • PC-3: 0.92 ± 0.17 μM

These values indicate a strong cytotoxic effect, particularly in the A549 cell line, suggesting that this compound may selectively target lung cancer cells effectively .

The mechanism by which this compound exerts its antitumor effects involves the inhibition of key kinases associated with cancer progression. Notably, it has shown selectivity for c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.

Apoptotic Induction :
The compound has been shown to induce apoptosis in A549 cells and effectively arrest the cell cycle in the G2/M phase. This dual action not only halts proliferation but also triggers programmed cell death, making it a potential candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrole ring and sulfonyl group can significantly influence biological activity. Compounds with phenyl hydrazone derivatives exhibited superior activity compared to other derivatives, suggesting that specific structural features enhance potency against targeted kinases .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Cell Cycle Arrest :
    • Researchers demonstrated that treatment with the compound led to significant G2/M phase arrest in A549 cells, as measured by flow cytometry.
    • The study concluded that this arrest was linked to increased expression of cyclin-dependent kinase inhibitors.
  • Apoptosis Induction Study :
    • A separate study utilized Annexin V-FITC staining to confirm apoptosis induction in treated cell lines.
    • Results indicated a dose-dependent increase in apoptotic cells following treatment with the compound.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-chloro-6-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-7-8-11-9-13(15)17(14(11)16-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMDHZKGUDGYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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